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molecular formula C10H7NO2S B076956 5-phenyl-1,3-thiazole-4-carboxylic Acid CAS No. 13743-14-1

5-phenyl-1,3-thiazole-4-carboxylic Acid

Cat. No. B076956
M. Wt: 205.23 g/mol
InChI Key: BIIMZWZUYMBFEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05011849

Procedure details

The ethyl 5-phenylthiazole-4-carboxylate was hydrolyzed according to known methods with 2N aqueous sodium hydroxide solution at 70° for 30 minutes, whereby, after acidification, there was obtained in 72% yield 5-phenyl-4-thiazolecarboxylic acid which melted at 189°-190° after recrystallization from methanol/diethyl ether.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[S:11][CH:10]=[N:9][C:8]=2[C:12]([O:14]CC)=[O:13])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[Na+]>>[C:1]1([C:7]2[S:11][CH:10]=[N:9][C:8]=2[C:12]([OH:14])=[O:13])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1=C(N=CS1)C(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 70°
CUSTOM
Type
CUSTOM
Details
for 30 minutes
Duration
30 min

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=C(N=CS1)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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